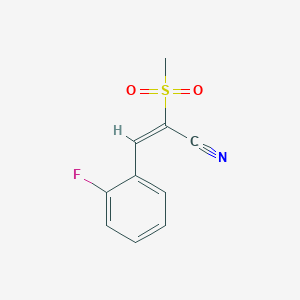![molecular formula C19H21N3O B7455400 N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide, also known as BIPAM, is a compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities. BIPAM has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may act by inhibiting the activity of enzymes, such as topoisomerase II and histone deacetylase. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments, including its high yield of synthesis, broad spectrum of biological activities, and low toxicity. However, its limitations include its poor solubility in water and limited availability.
将来の方向性
For N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide research include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may also be used as a lead compound for the development of new benzimidazole derivatives with improved biological activities.
合成法
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-(4-methylphenyl)acetic acid with 1,3-diaminopropane in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole. Another method involves the reaction of 2-(4-methylphenyl)acetic acid with 1,3-dibromopropane followed by the reaction with benzimidazole in the presence of a base, such as potassium carbonate. The yield of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide using these methods is reported to be high.
科学的研究の応用
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been extensively studied for its biological activities, including its anticancer, antifungal, antiviral, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-9-16(10-8-15)13-19(23)20-11-4-12-22-14-21-17-5-2-3-6-18(17)22/h2-3,5-10,14H,4,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVVFNKRHHIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)

![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)

![1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7455367.png)



![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
